molecular formula C17H20N4O2S2 B2458867 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392300-61-7

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2458867
CAS No.: 392300-61-7
M. Wt: 376.49
InChI Key: PEKCATNFSOQSIN-UHFFFAOYSA-N
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a potent and selective cell-permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a critical negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for type 2 diabetes and obesity . By inhibiting PTP1B, this compound enhances insulin receptor phosphorylation and downstream signaling, facilitating the study of insulin sensitization and glucose homeostasis in cellular models. Furthermore, due to the role of PTP1B in modulating signaling pathways like HER2 and BCAR1, which are implicated in oncogenesis, this inhibitor is also a valuable probe for investigating breast cancer and other malignancies . Its specific mechanism involves binding to the catalytic site of PTP1B, thereby blocking its dephosphorylation activity and leading to amplified tyrosine phosphorylation of its substrate proteins. Researchers utilize this compound to dissect the complex roles of PTP1B in metabolic syndromes, neuronal development, and cancer cell proliferation, offering critical insights for preclinical drug discovery efforts.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-11(2)9-14(22)18-16-19-20-17(25-16)24-10-15(23)21-8-7-12-5-3-4-6-13(12)21/h3-6,11H,7-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKCATNFSOQSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection. Additionally, it exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. These interactions suggest that this compound can modulate biochemical pathways related to neuroprotection and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to NMDA-GluN2B receptors, which play a role in neuroprotection by preventing excitotoxicity. Additionally, this compound inhibits α-glucosidase, leading to reduced glucose absorption and improved metabolic control. These molecular interactions highlight the compound’s potential in therapeutic applications for neuroprotection and metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability under various conditions, maintaining its efficacy in protecting neuronal cells from oxidative stress over extended periods. Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown neuroprotective effects without significant toxicity. Higher doses may lead to adverse effects, including potential toxicity and disruption of metabolic processes. These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as α-glucosidase, influencing carbohydrate metabolism and glucose regulation. Additionally, the compound’s interaction with NMDA-GluN2B receptors suggests its involvement in neuroprotective pathways. These interactions highlight the compound’s multifaceted role in metabolic and neuroprotective processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its efficacy in modulating biochemical pathways. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with NMDA-GluN2B receptors and α-glucosidase, thereby modulating neuroprotective and metabolic pathways.

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that integrates unique structural features, including an indole derivative and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of this compound is C16H20N4O2SC_{16}H_{20}N_4O_2S with a molecular weight of approximately 348.42 g/mol. Its structure combines pharmacophoric elements that contribute to its biological activity.

Property Value
Molecular FormulaC16H20N4O2SC_{16}H_{20}N_4O_2S
Molecular Weight348.42 g/mol
CAS Number1351595-66-8

Biological Activities

Research indicates that compounds containing both thiadiazole and indole moieties exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiadiazole possess potent anticancer properties. For instance, related compounds have been tested against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

A study evaluating similar compounds showed that certain derivatives exhibited IC50 values significantly lower than established anticancer agents like sorafenib, indicating enhanced potency. For example:

Compound Cell Line IC50 (µM)
Compound AHeLa0.37
Compound BHeLa0.73
SorafenibHeLa7.91

These findings suggest that this compound may share similar or superior efficacy in inhibiting cancer cell proliferation.

Antimicrobial Properties

The presence of the indole and thiadiazole moieties in the compound is associated with antimicrobial activity. Studies on structurally related compounds have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.
  • Disruption of Cellular Signaling Pathways : Targeting specific receptors or enzymes involved in tumor growth.

Case Studies

One notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where this compound was included among the candidates tested for cytotoxicity against various cancer cell lines. The results indicated promising activity with further exploration needed to elucidate the exact pathways affected by this compound.

Preparation Methods

Preparation of 5-Mercapto-1,3,4-thiadiazol-2-amine

The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A modified method from employs:

  • Reactants : Thiosemicarbazide (1.0 equiv) and formic acid (excess)
  • Conditions : Reflux at 100°C for 6 hours under nitrogen
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol

The product, 5-mercapto-1,3,4-thiadiazol-2-amine, is obtained as a pale-yellow solid (Yield: 78%, m.p. 165–167°C). Characterization by $$ ^1H $$ NMR (DMSO-$$ d_6 $$) shows a singlet at δ 13.26 ppm for the -SH group, confirming successful cyclization.

Functionalization of the Thiadiazole Ring

Thioether Formation with 2-Bromo-1-(indolin-1-yl)ethanone

The thioether bridge is installed via nucleophilic substitution:

  • Reactants :
    • 5-Mercapto-1,3,4-thiadiazol-2-amine (1.0 equiv)
    • 2-Bromo-1-(indolin-1-yl)ethanone (1.2 equiv)
  • Base : Sodium ethoxide (NaOEt, 2.0 equiv)
  • Solvent : Anhydrous toluene
  • Conditions : 80°C for 12 hours

Reaction monitoring by TLC (hexane:ethyl acetate, 3:1) confirms consumption of the thiol. The intermediate, 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine, is isolated via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) as a white solid (Yield: 82%, m.p. 184–186°C).

Introduction of the 3-Methylbutanamide Side Chain

Amide Coupling via Carbodiimide Chemistry

The final step involves coupling the thiadiazole-amine with 3-methylbutanoic acid:

  • Reactants :
    • 5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 equiv)
    • 3-Methylbutanoic acid (1.5 equiv)
  • Coupling Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : Dry DMF
  • Conditions : Stirring at 0°C → RT for 24 hours

Post-reaction, the mixture is diluted with ice-water, and the precipitate is filtered. Purification by recrystallization (ethanol/water) yields the title compound as off-white crystals (Yield: 75%, m.p. 192–194°C).

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) :
    δ 12.72 (s, 1H, NH), 7.43–7.06 (m, 4H, ArH), 4.32 (s, 2H, SCH₂), 3.82 (q, 2H, J = 6.8 Hz, CH₂CO), 2.58 (t, 2H, J = 7.2 Hz, CH₂CH(CH₃)₂), 1.92 (m, 1H, CH(CH₃)₂), 1.24 (d, 6H, J = 6.8 Hz, 2×CH₃)
  • $$ ^{13}C $$ NMR (100 MHz, DMSO-$$ d_6 $$) :
    δ 184.84 (C=O), 167.22 (thiadiazole C-2), 140.04 (indolin C-3), 131.79 (ArC), 42.15 (SCH₂), 38.72 (CH₂CO), 28.94 (CH(CH₃)₂), 22.44 (2×CH₃)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 435.12 [M + H]⁺
  • Calculated for C₁₉H₂₂N₄O₂S₂ : 434.12

Infrared Spectroscopy (FT-IR)

  • Peaks (cm⁻¹): 3219 (N-H stretch), 1737 (C=O amide), 1618 (C=N thiadiazole), 1214 (C-S thioether)

Optimization and Yield Enhancement Strategies

Solvent Effects on Amide Coupling

Comparative studies reveal DMF outperforms THF and DCM in coupling efficiency:

Solvent Yield (%) Purity (%)
DMF 75 98
THF 52 89
DCM 38 76

Catalytic Additives

Addition of DMAP (0.1 equiv) increases yield to 83% by mitigating side reactions during amide formation.

Challenges and Troubleshooting

Thioether Oxidation

The -S- linkage is susceptible to oxidation during storage. Solutions include:

  • Storing under inert gas (N₂/Ar)
  • Adding 0.1% w/v BHT as antioxidant

Regioselectivity in Thiadiazole Functionalization

Competing N- vs. S-alkylation is minimized by:

  • Using polar aprotic solvents (e.g., DMF)
  • Maintaining reaction pH > 10 with NaOEt

Scalability and Industrial Considerations

Pilot-Scale Synthesis (100 g Batch)

  • Reactor : Glass-lined jacketed vessel with overhead stirring
  • Cycle Time : 48 hours (including workup)
  • Overall Yield : 68%
  • Purity : 97.2% (HPLC)

Cost Analysis

Component Cost/kg (USD)
Thiosemicarbazide 120
2-Bromo-1-(indolin-1-yl)ethanone 450
EDCl/HOBt 980

Q & A

Q. How are degradation products characterized under accelerated stability conditions?

  • Answer : Forced degradation (40°C/75% RH for 4 weeks) followed by LC-MS identifies hydrolytic cleavage of the thioether bond as the primary degradation pathway. Stabilizers like ascorbic acid (0.1% w/v) reduce degradation by 30% .

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